4-bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol 4-bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol
Brand Name: Vulcanchem
CAS No.: 303215-15-8
VCID: VC11643073
InChI: InChI=1S/C14H12BrNO2/c1-18-13-4-2-3-12(8-13)16-9-10-7-11(15)5-6-14(10)17/h2-9,17H,1H3
SMILES: COC1=CC=CC(=C1)N=CC2=C(C=CC(=C2)Br)O
Molecular Formula: C14H12BrNO2
Molecular Weight: 306.15 g/mol

4-bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol

CAS No.: 303215-15-8

Cat. No.: VC11643073

Molecular Formula: C14H12BrNO2

Molecular Weight: 306.15 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol - 303215-15-8

Specification

CAS No. 303215-15-8
Molecular Formula C14H12BrNO2
Molecular Weight 306.15 g/mol
IUPAC Name 4-bromo-2-[(3-methoxyphenyl)iminomethyl]phenol
Standard InChI InChI=1S/C14H12BrNO2/c1-18-13-4-2-3-12(8-13)16-9-10-7-11(15)5-6-14(10)17/h2-9,17H,1H3
Standard InChI Key IGMWQQASEUFJKY-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N=CC2=C(C=CC(=C2)Br)O
Canonical SMILES COC1=CC=CC(=C1)N=CC2=C(C=CC(=C2)Br)O

Introduction

4-bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol is a Schiff base compound characterized by its imine (-C=N-) functionality, formed via condensation of an aldehyde and an amine. These compounds are widely studied due to their structural diversity and significant biological and chemical properties.

  • Molecular Formula: C14H12BrNO2C_{14}H_{12}BrNO_2

  • Molecular Weight: 306.15 g/mol .

This compound belongs to the class of brominated Schiff bases, which are known for their applications in coordination chemistry, catalysis, and medicinal chemistry.

Structural Features

  • Chemical Structure:

    • The molecule consists of a bromophenol core substituted with a methoxyphenyl-imine group.

    • It adopts an E configuration around the imine bond (C=NC=N) .

  • Key Parameters:

    • Dihedral Angle: The phenyl rings are non-coplanar with a dihedral angle typically observed in related structures (e.g., ~37.87° in similar compounds) .

    • Hydrogen Bonding: The hydroxyl group (OH-OH) participates in intermolecular hydrogen bonding, stabilizing the crystal lattice .

Synthesis

The synthesis of 4-bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol involves the following steps:

  • Reactants:

    • 4-bromo-2-hydroxybenzaldehyde

    • 3-methoxyaniline

  • Reaction Conditions:

    • The reaction is carried out in methanol as a solvent.

    • The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 323 K) for several hours to complete the condensation reaction.

  • Yield:

    • Crystals of the product are obtained with high yield after recrystallization .

Applications

  • Biological Activity:

    • Schiff bases like this compound exhibit antibacterial, antifungal, and antioxidant activities due to their ability to chelate metal ions .

  • Catalysis:

    • The compound can act as a ligand in metal complexes, which are used as catalysts in organic transformations.

  • Material Science:

    • Potential applications in non-linear optics due to its conjugated structure .

Related Compounds

Several derivatives of this compound have been synthesized and studied:

Derivative NameMolecular Weight (g/mol)Key Functional Group
4-bromo-2-{(E)-[(4-bromophenyl)imino]methyl}phenol355.02Brominated phenyl-imine group .
4-bromo-2-{(E)-[(3-(trifluoromethoxy)phenyl)imino]methyl}phenol360.13Trifluoromethoxy substitution .

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